Product packaging for (2S)-6-Amino-2-hydroxyhexanoic acid(Cat. No.:CAS No. 42491-84-9)

(2S)-6-Amino-2-hydroxyhexanoic acid

Cat. No.: B1609667
CAS No.: 42491-84-9
M. Wt: 147.17 g/mol
InChI Key: CEWDTFLISAWJHG-YFKPBYRVSA-N
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Description

Contextualization as a Non-Proteinogenic Amino Acid of Research Interest

Non-proteinogenic amino acids are not encoded by the universal genetic code but play crucial roles in biological systems. researchgate.net The synthesis of these unique amino acids is a subject of considerable interest in the scientific community. lookchem.com (2S)-6-Amino-2-hydroxyhexanoic acid, as a lysine (B10760008) derivative, is part of this growing field of study. medchemexpress.com Its structural similarity to lysine, but with a hydroxyl group in place of the alpha-amino group, makes it a valuable tool for probing and modulating biological processes. nih.gov

Significance in Specialized Biochemical Pathways

This compound is an intermediate in specific metabolic pathways. For instance, it is involved in the biotransformation of cyclohexane (B81311) to 6-aminohexanoic acid, a precursor for the production of Nylon-6. nih.gov In some proposed metabolic pathways for the production of aminocaproic acid from lysine, lysine is first converted to 6-amino-2-oxohexanoic acid, which is then converted to 6-amino-2-hydroxyhexanoic acid. google.com This intermediate can then be further processed through several enzymatic steps. google.com

The compound and its close relatives are also implicated in the degradation of certain compounds. For example, 6-hydroxyhexanoate (B1236181) was identified as a product of hexanoate (B1226103) ω-hydroxylation and is further oxidized to adipic acid. hmdb.ca

Overview of Current Research Trajectories and Gaps

Current research on this compound and related compounds is multifaceted. One significant area of investigation is its synthesis. A simple method for creating various 6-amino-2-substituted hexanoic acids has been developed using lysine as a starting material, proceeding through a triflate of 6-amino-2-hydroxy hexanoic acid. researchgate.net

Furthermore, derivatives of this amino acid are being explored for their potential applications. For example, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a non-proteinogenic amino acid, and its derivatives have been synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid. researchgate.netlookchem.com These derivatives are of interest for their potential use in creating peptidomimetics with novel properties. lookchem.com

A significant gap in the current research is a comprehensive understanding of the full range of biological activities of this compound and its derivatives. While its role in specific metabolic pathways is being elucidated, its broader physiological or pharmacological effects remain largely unexplored. Further research is needed to fully characterize its interactions with enzymes and receptors and to determine its potential as a bioactive molecule.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValueSource
Molecular FormulaC6H13NO3 chemspider.comnih.gov
Molecular Weight147.17 g/mol nih.gov
IUPAC NameThis compound sigmaaldrich.com
InChI KeyCEWDTFLISAWJHG-YFKPBYRVSA-N sigmaaldrich.com
Melting Point197-199℃ chemicalbook.com
Boiling Point374.8±27.0 °C (Predicted) chemicalbook.com
Density1.189±0.06 g/cm3 (Predicted) chemicalbook.com
pKa3.76±0.21 (Predicted) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B1609667 (2S)-6-Amino-2-hydroxyhexanoic acid CAS No. 42491-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDTFLISAWJHG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

255043-11-9
Record name Poly[α-(4-aminobutyl)-L-glycolic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255043-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00432160
Record name (2S)-6-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42491-84-9
Record name (2S)-6-Amino-2-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis Methodologies for Enantiopure 2s 6 Amino 2 Hydroxyhexanoic Acid and Its Derivatives

Strategies for Stereoselective Chemical Synthesis

The creation of enantiopure (2S)-6-Amino-2-hydroxyhexanoic acid relies on stereoselective synthesis methods. These strategies are broadly categorized into chiral pool approaches, which utilize naturally occurring chiral molecules, and asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity.

Chiral Pool Approaches Utilizing Natural Amino Acid Precursors

The chiral pool represents a collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. These molecules serve as versatile starting materials for the synthesis of complex chiral targets. Proteinogenic α-amino acids, in particular, are valuable precursors as their inherent chirality can be transferred to the target molecule. researchgate.net

A straightforward approach to synthesizing this compound and its derivatives involves the chemical modification of L-lysine (B1673455). researchgate.net One reported method describes the synthesis of various 6-amino-2-substituted hexanoic acids starting from lysine (B10760008). researchgate.net This involves the conversion of the ε-amino group of lysine to a different functional group while retaining the stereochemistry at the α-carbon. For instance, a method for synthesizing 6-hydroxynorleucine from L-lysine has been developed, which replaces the side chain's nitrogen atom with an oxygen atom. researchgate.net

A recent study detailed the synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone through a one-pot amidation reaction under mild conditions. nih.gov Additionally, the triflate of 6-amino-2-hydroxy hexanoic acid, derived from lysine, serves as a key synthon for producing various lysine analogues. researchgate.net

The following table summarizes a synthetic route starting from a lysine derivative:

Starting MaterialReagents and ConditionsProductOverall YieldReference
(S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid1. Esterification 2. Reduction 3. Further functional group manipulations(S)-(+)-2-Amino-6-(aminooxy)hexanoic acidGood researchgate.net

Table 1: Synthesis of a this compound derivative from a lysine precursor.

L-glutamic acid is another valuable chiral precursor for the synthesis of enantiomerically pure compounds. Its dicarboxylic acid structure provides multiple points for chemical modification. For example, (S)-5-(hydroxymethyl)-2-pyrrolidinone, derived from L-glutamic acid, is a key intermediate in the synthesis of certain GABA transaminase inactivators. researchgate.net While direct synthesis of this compound from glutamate (B1630785) is not explicitly detailed in the provided context, the principles of using glutamate derivatives for synthesizing other amino acid analogues are well-established. researchgate.net A patent describes the synthesis of (S)-2,6-diamino-5-oxohexanoic acid starting from L-2-aminoadipic acid, a higher homologue of glutamic acid, which showcases the utility of such precursors. google.com

The versatility of the chiral pool approach extends to the use of other amino acids as starting materials. Unnatural α-amino acids can be prepared via various methods, including the 1,3-dipolar-cycloaddition reaction. researchgate.net The development of new chiral auxiliaries for the diastereoselective alkylation of amino ester enolates has also expanded the scope of synthesizing unnatural mono- and α,α-disubstituted amino acid derivatives. researchgate.net While specific examples for the synthesis of this compound from other amino acids were not found in the provided results, the general methodologies suggest its feasibility. researchgate.netmdpi.com

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral precursors using a small amount of a chiral catalyst. mdpi.com This approach is highly efficient and can provide access to a wide range of enantiomerically pure compounds. researchgate.net

Methods such as the Sharpless asymmetric aminohydroxylation are instrumental in the stereoselective synthesis of vicinal amino alcohols, which are important intermediates for complex bioactive molecules. rsc.org While a direct application to this compound is not specified, this and other asymmetric catalytic methods, like the asymmetric Henry reaction catalyzed by chiral nickel-aminophenol sulfonamide complexes, represent potent strategies for its synthesis. mdpi.comrsc.org Biocatalysis, employing enzymes as catalysts, also presents a green and efficient route for producing chiral molecules, including amino acids. nih.gov

Multi-Step Synthetic Sequences and Yield Optimization

Bayesian self-optimization has been successfully applied to telescoped continuous flow synthesis, demonstrating its potential for rapidly optimizing multi-step reactions. researchgate.net Automated continuous flow systems have been developed for the synthesis of complex molecules like protected deoxy-sugar donors, showcasing the power of this approach in multi-step synthesis. nih.gov These advanced optimization strategies are highly relevant for improving the synthesis of this compound. researchgate.netwhiterose.ac.uk

The following table highlights key aspects of yield optimization in multi-step synthesis:

Optimization StrategyKey AdvantagesRelevant ApplicationReference
Telescoped Continuous FlowReduced waste, increased safety, minimized purificationSynthesis of active pharmaceutical ingredients researchgate.netwhiterose.ac.uk
Bayesian Self-OptimizationData-driven, rapid optimization of multiple variablesTwo-step telescoped synthesis researchgate.net
Automated Synthesis PlatformsHigh throughput, precise control over reaction parametersSynthesis of complex building blocks nih.gov

Table 2: Strategies for Yield Optimization in Multi-Step Synthesis.

Synthesis of Protected Forms and Precursors

The creation of protected versions and reactive precursors of this compound is fundamental to its use in multi-step synthesis. This involves the selective masking of its reactive functional groups to prevent undesired side reactions. nih.gov

The selective protection of the amine and hydroxyl groups is a critical first step in the synthesis of derivatives of this compound. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal, a concept known as orthogonality. researchgate.netiris-biotech.de In a molecule with multiple functionalities, orthogonal protecting groups can be removed in a specific order without affecting the others. iris-biotech.dewikipedia.org

Commonly used protecting groups for the α-amino group in amino acid synthesis include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netpeptide.com The Boc group is typically stable to bases but is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de Conversely, the Fmoc group is stable to acid but is cleaved by bases like piperidine. researchgate.netiris-biotech.de For the ε-amino group at the C6 position, the benzyloxycarbonyl (Cbz or Z) group is often employed, which can be removed by hydrogenolysis. peptide.com

The hydroxyl group is typically protected as an ether, which offers greater stability compared to esters or carbamates. researchgate.net Common choices include the tert-butyl (tBu) ether, which is removed with acid, and the benzyl (B1604629) (Bn) ether, which is cleaved by hydrogenolysis. researchgate.net The compatibility of these groups with the amine protecting groups is crucial. For instance, the Fmoc/tBu strategy is widely used in solid-phase peptide synthesis (SPPS), where the temporary N-terminal Fmoc group is removed at each step, while the permanent tBu side-chain protecting groups are removed at the end of the synthesis. researchgate.netiris-biotech.de

In a documented synthesis of an aminooxy derivative of this compound, the starting material, (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid, already features a Cbz-protected α-amino group, which is later converted to an Fmoc group, while the ε-amino group is transformed into a Boc-protected aminooxy functionality. lookchem.com This highlights the practical application of sequential protection and deprotection strategies.

Table 1: Common Protecting Groups for Amine and Hydroxyl Functionalities

Functional GroupProtecting Group (Abbreviation)Introduction ReagentCleavage ConditionsOrthogonal To
Aminetert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA)Fmoc, Cbz (H₂/Pd)
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-OSu, Fmoc-ClBase (e.g., Piperidine)Boc, tBu, Bn
Benzyloxycarbonyl (Cbz, Z)Benzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd)Boc, Fmoc
Hydroxyltert-Butyl (tBu)Isobutylene, tert-Butyl bromideStrong Acid (e.g., TFA)Fmoc, Cbz (H₂/Pd)
Benzyl (Bn)Benzyl bromide (BnBr)Catalytic Hydrogenolysis (H₂/Pd)Boc, Fmoc

To facilitate further modifications, the protected this compound can be converted into more reactive intermediates. The hydroxyl group, for example, can be transformed into a good leaving group, such as a triflate (trifluoromethanesulfonate), while the carboxylic acid can be activated as an acyl fluoride (B91410).

Triflates are excellent leaving groups, making them valuable synthons for nucleophilic substitution reactions. A simple synthesis of various 6-amino-2-substituted hexanoic acids has been developed starting from lysine via the triflate of 6-amino-2-hydroxy hexanoic acid. researchgate.net This intermediate allows for the introduction of a wide range of nucleophiles at the C2 position, effectively replacing the hydroxyl group. The triflate is typically prepared by reacting the alcohol with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine.

Acyl fluorides have gained attention as versatile acylation reagents. beilstein-journals.org They exhibit a useful balance of reactivity and stability, being more stable to hydrolysis than acyl chlorides but sufficiently reactive for forming amide or ester bonds, often with minimal racemization at the α-carbon. beilstein-journals.org Various modern reagents can convert carboxylic acids directly into acyl fluorides. These include deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) or, more recently, bench-stable solid reagents such as 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) and (Me₄N)SCF₃. beilstein-journals.orgresearchgate.netresearchgate.net The acyl fluoride methodology has been successfully used to incorporate lysine analogues, derived from the triflate of 6-amino-2-hydroxy hexanoic acid, into pseudopeptide sequences. researchgate.net

Table 2: Reagents for Generating Key Intermediates

IntermediatePrecursor Functional GroupTypical Reagent(s)Reference
Triflate (-OTf)Hydroxyl (-OH)Triflic anhydride (Tf₂O), Pyridine researchgate.net
Acyl Fluoride (-COF)Carboxylic Acid (-COOH)Diethylaminosulfur trifluoride (DAST) researchgate.net
2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) beilstein-journals.org
Pentafluoropyridine researchgate.net

Derivatization and Analogue Synthesis

The protected and activated forms of this compound serve as building blocks for a wide array of derivatives and analogues designed for specific applications.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified to understand how these changes affect its interaction with a biological target. For derivatives of this compound, modifications can be introduced at the C2, C6, or carboxylic acid positions.

For example, studies on Cα substituted 2(S)-amino-6-boronohexanoic acid (ABH) derivatives, which are potent arginase inhibitors, have provided insights into the structural requirements for activity. researchgate.net Similarly, SAR studies on bicyclic derivatives like 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have led to the discovery of potent receptor antagonists through modifications of the core scaffold. nih.gov The synthesis of various 6-amino-2-substituted hexanoic acids via the corresponding triflate intermediate is a direct route to creating libraries of compounds for such SAR studies, enabling exploration of different substituents at the C2 position. researchgate.net

The this compound scaffold can be chemically altered to produce novel amino acids with unique properties. A key strategy involves the nucleophilic displacement of the triflate intermediate derived from the C2-hydroxyl group. researchgate.net This allows for the introduction of various functionalities, effectively creating a range of lysine analogues with modified side chains.

Another significant modification is the conversion of the C6-amino group into an aminooxy group (-ONH₂). The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) from a Cbz-protected lysine derivative has been reported. lookchem.comresearchgate.net The aminooxy group is a powerful tool for chemoselective ligation, as it reacts specifically with carbonyl compounds to form stable oxime linkages. lookchem.com This allows for the precise conjugation of molecules like peptides or labels. The insertion of 6-aminohexanoic acid (Ahx) itself as a flexible, hydrophobic spacer is another common modification in peptide chemistry to alter the properties of bioactive peptides. researchgate.net

Table 3: Examples of Modified Hexanoic Acid Scaffolds

Scaffold Name/TypeModification StrategyKey IntermediatePotential ApplicationReference
2-Substituted-6-aminohexanoic acidsNucleophilic substitution at C2(2S)-6-Amino-2-(triflyloxy)hexanoic acidCreation of lysine analogues for pseudopeptides researchgate.net
(S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA)Conversion of C6-amine to aminooxy groupProtected L-lysine derivativeChemoselective ligation, bioconjugation lookchem.comresearchgate.net
Peptides with 6-Aminohexanoic Acid (Ahx) LinkerIncorporation as a spacer unitFmoc-Ahx-OHModifying peptide conformation and properties researchgate.net

The bifunctional nature of this compound and its derivatives makes them suitable building blocks for the synthesis of macrocycles. Macrocyclization can impart conformational rigidity and improve the metabolic stability and cell permeability of bioactive molecules.

Metabolic Roles and Enzymological Investigations of 2s 6 Amino 2 Hydroxyhexanoic Acid in Biological Systems

Integration into Amino Acid Metabolic Networks

(2S)-6-Amino-2-hydroxyhexanoic acid is a derivative of the essential amino acid L-lysine (B1673455) and is primarily involved in its catabolism. Its integration into the broader network of amino acid metabolism is centered around the breakdown pathways of lysine (B10760008).

Connections to Lysine and Ornithine Metabolism

The primary connection of this compound is to L-lysine metabolism, where it functions as a key intermediate in certain degradation pathways. wikipedia.org In some organisms, L-lysine is converted into this hydroxy acid. This is a critical step that facilitates the subsequent removal of the amino group and the channeling of the carbon skeleton into central metabolism. The compound is structurally a lysine derivative, differing by the substitution of the alpha-amino group with a hydroxyl group. researchgate.netmdpi.com

The relationship with ornithine metabolism is less direct. Ornithine is a non-proteinogenic amino acid that is a central participant in the urea (B33335) cycle and a precursor for polyamine biosynthesis. While there are no major pathways that directly interconvert this compound and ornithine, the enzymes involved in their respective metabolic pathways may share some structural or mechanistic similarities due to the presence of a terminal amino group on an aliphatic chain in both molecules.

Catabolic and Anabolic Pathways

Catabolic Pathways:

The formation of this compound is a step in a catabolic route for L-lysine. wikipedia.org One well-studied pathway involves the enzyme L-lysine-2-monooxygenase, which acts on L-lysine. wikipedia.orgnih.gov This enzyme can exhibit dual activities, with a primary monooxygenase function that leads to the formation of 5-aminopentanamide, and a minor oxidase function that results in 2-keto-6-aminohexanoic acid. nih.govresearchgate.net This keto acid can then be reduced to form this compound. Subsequently, this hydroxy acid can be further metabolized. For instance, it can be converted to (E)-6-aminohex-2-enoic acid, which is then processed to 6-aminocaproic acid (6-aminohexanoic acid). google.com

Anabolic Pathways:

There is limited evidence for a significant role of this compound in major anabolic pathways. Its primary known function is as a catabolic intermediate. However, engineered metabolic pathways have been designed that utilize this compound. For example, in synthetic biology applications for the production of 6-aminocaproic acid (a precursor to Nylon-6), this compound is a key intermediate synthesized from lysine. google.com

Enzyme-Substrate Interactions and Reaction Mechanisms

The biotransformation of this compound is governed by specific enzymes that catalyze its formation and subsequent reactions.

Studies on Enzymes Acting on or Synthesizing this compound

Several enzymes are involved in the metabolism of this compound. Key enzymes include:

L-lysine-2-monooxygenase (EC 1.13.12.2): This FAD-dependent enzyme catalyzes the reaction of L-lysine with molecular oxygen. wikipedia.org It has a primary monooxygenase activity that produces 5-aminopentanamide, CO2, and H2O. wikipedia.org It also has a secondary oxidase activity that produces 2-keto-6-aminohexanoic acid, ammonia (B1221849), and H2O2. nih.govresearchgate.net

Dehydrogenases: Enzymes such as hydroxyacid dehydrogenases can catalyze the reversible reduction of 2-keto acids to 2-hydroxyacids. nih.gov A dehydrogenase can reduce 2-keto-6-aminohexanoic acid to this compound. Conversely, a dehydrogenase can oxidize this compound to its corresponding keto acid. google.com

The following table summarizes the key enzymes:

EnzymeFunctionOrganism ExampleCofactor(s)
L-lysine-2-monooxygenaseSynthesizes precursors to this compound from L-lysinePseudomonas sp.FAD, O₂ wikipedia.orgnih.gov
Hydroxyacid DehydrogenaseInterconversion of this compound and 2-keto-6-aminohexanoic acidEngineered pathways in E. coliNAD(P)⁺/NAD(P)H google.comnih.gov

Structural Biology of Enzyme-Ligand Complexes

Structural studies of enzymes that bind L-lysine provide insights into the molecular recognition that would also apply to its derivatives like this compound. For example, the crystal structure of an ancestral L-lysine oxidase revealed that the enzyme recognizes L-lysine through hydrogen bond formation with specific residues such as R76 and E383. nih.gov The binding of the substrate induces a significant conformational change in a "plug loop" of the enzyme. nih.gov Although a specific structure with this compound bound is not detailed in the provided results, it is expected that the hexanoic acid backbone would fit into the same active site cavity, with the hydroxyl and terminal amino groups forming specific interactions with the surrounding amino acid residues.

Roles as a Biological Precursor or Intermediate

The primary established role of this compound is as a metabolic intermediate. google.com In natural systems, it is an intermediate in a minor catabolic pathway of L-lysine. wikipedia.org In the context of metabolic engineering, its role as a precursor is more pronounced. It is a key intermediate in engineered biosynthetic pathways for the production of industrially relevant chemicals like 6-aminocaproic acid. google.comnih.gov In these synthetic pathways, L-lysine is converted to 2-keto-6-aminohexanoic acid, which is then reduced to this compound. google.com This intermediate is then further processed through a series of enzymatic steps to yield the final product. google.com Its bifunctional nature, possessing both a hydroxyl and an amino group, makes it a versatile precursor for various chemical and biological syntheses. nih.gov

Formation of Other Biomolecules

This compound is a derivative of the essential amino acid L-lysine. nih.gov Lysine itself is a crucial building block for protein synthesis in most living organisms. nih.gov Furthermore, a product of lysine's biosynthetic pathway, meso-diaminopimelate (m-DAP), is a vital component of the peptidoglycan cell wall in many bacteria. nih.gov

While direct pathways detailing the conversion of this compound into other specific biomolecules are not extensively documented in the provided results, its structural relationship to lysine suggests its potential involvement in related metabolic pathways. For instance, the degradation of lysine can lead to the formation of various intermediates. acs.org

One related compound, 6-hydroxyhexanoic acid, has been identified as a product of hexanoate (B1226103) metabolism in certain microorganisms. hmdb.ca This compound can be further oxidized to adipic acid. hmdb.ca Another related molecule, (2S)-2-amino-6-hydroxyhexanoic acid, also known as 6-hydroxy-L-norleucine, highlights the structural variations that can occur within this family of compounds. molport.comuni.lunih.gov

Intermediacy in the Production of Industrial Chemicals (e.g., 6-aminocaproic acid)

This compound and related compounds are significant as intermediates in the biotechnological production of industrially valuable chemicals, most notably 6-aminocaproic acid (also known as 6-aminohexanoic acid). acs.orgresearchgate.net 6-aminocaproic acid is a monomer used in the synthesis of nylon-6. acs.orgresearchgate.net

Bio-based production methods for 6-aminocaproic acid are being developed as a more sustainable alternative to traditional chemical synthesis from caprolactam. acs.orggoogle.com These methods often utilize microorganisms engineered with specific metabolic pathways to convert feedstocks like glucose or lysine into 6-aminocaproic acid. acs.org For example, engineered Escherichia coli has been used to produce 6-aminocaproic acid from lysine. acs.org One patented method describes the production of 6-aminohexanoic acid from lysine via an intermediate, homoproline. google.com

The following table summarizes some of the engineered pathways for producing C6 difunctional compounds from lysine:

Product Intermediate(s) Source
6-Aminocaproic acidL-2,3-dihydrodipicolinate google.com
Adipic acid, 1,6-hexanediol, 6-hydroxyhexanoate (B1236181)L-pipecolate google.com
Adipic acid, 6-hydroxyhexanoate, 1,6-hexanediolLysine google.com
6-Hydroxyhexamine, HexamethylenediamineLysine google.com
6-Aminocaproic acid2-Keto-6-aminocaproate acs.org
6-Aminohexanoic acidHomoproline google.com

Biological Activity and Mechanistic Studies (Non-Clinical)

Roles in Microbial Physiology (e.g., antibacterial activity via MetAP inhibition)

Methionine aminopeptidases (MetAPs) are essential enzymes in bacteria that cleave the N-terminal methionine from newly synthesized proteins. nih.gov The inhibition of MetAP activity has been shown to be lethal to bacteria, making it a promising target for the development of new antibacterial drugs. nih.gov While the direct inhibition of MetAP by this compound is not specified in the provided search results, the broader class of amino acid derivatives has been investigated for this purpose. The structural similarities between different bacterial MetAPs and human MetAPs present a challenge in developing selective inhibitors. nih.govresearchgate.net

The lysine biosynthetic pathway itself is a target for antimicrobial development. nih.gov One key enzyme in this pathway, N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), is a metallohydrolase that is essential for the survival of many bacteria. nih.gov The design of inhibitors targeting DapE is an active area of research. nih.gov

Antioxidant and Antifungal Properties (Research Focus)

The antioxidant properties of related compounds have been noted. For example, ascorbic acid (Vitamin C) is a well-known antioxidant that can reduce cell damage by degrading hydrogen peroxide. mdpi.com It also plays a role in regulating the biosynthesis of lignin (B12514952), a complex polymer found in the cell walls of plants. mdpi.com While the direct antioxidant or antifungal properties of this compound are not detailed, this is an area of ongoing research interest for structurally similar molecules.

Regulation of Biochemical Pathways

This compound and its analogs can influence various biochemical pathways. For instance, 6-aminohexanoic acid can act as a linker in biologically active peptides and can inhibit the plasminogen-plasmin system, which is involved in fibrinolysis. researchgate.net

A related compound, 6-hydroxyhexanoic acid (6-HHA), has been shown to have anti-obesity and anti-inflammatory effects. nih.gov It can improve glucose intolerance and insulin (B600854) resistance associated with a high-fat diet. nih.gov Mechanistically, 6-HHA has been found to suppress the production of pro-inflammatory cytokines in adipocytes. nih.gov

The following table outlines the enzymes and their functions related to the metabolism and biological activity of compounds structurally similar to this compound:

Enzyme Function Related Compound Source
Alcohol dehydrogenase [NADP(+)]Catalyzes the reduction of aldehydes to alcohols.6-Hydroxyhexanoic acid hmdb.ca
RegucalcinGluconolactonase activity.6-Hydroxyhexanoic acid hmdb.ca
Methionine aminopeptidase (B13392206) (MetAP)Cleaves N-terminal methionine from proteins.General nih.govresearchgate.net
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE)Involved in lysine biosynthesis.L-lysine nih.gov
Phenylalanine ammonia-lyaseInvolved in phenylpropanoid biosynthesis.Phenylalanine mdpi.com
4-coumarate-CoA ligaseInvolved in phenylpropanoid biosynthesis.Phenylalanine mdpi.com
PeroxidaseInvolved in lignin synthesis.Phenolic compounds mdpi.com

Advanced Analytical Approaches for 2s 6 Amino 2 Hydroxyhexanoic Acid in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of (2S)-6-Amino-2-hydroxyhexanoic acid, providing the means to separate this polar, chiral molecule from complex mixtures and quantify its presence with high accuracy. The selection of the appropriate chromatographic technique is contingent on the sample matrix, the required sensitivity, and the specific analytical goal, such as separating enantiomers or performing broad metabolic profiling.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. Method development for this compound focuses on achieving separation from its enantiomer, (2R)-6-Amino-2-hydroxyhexanoic acid, and other sample components, while ensuring sensitive detection.

Enantiomeric Separation: The primary challenge in the HPLC analysis of this compound is resolving the enantiomers. Two main strategies are employed:

Chiral Stationary Phases (CSPs): This is a direct method where a column containing a chiral selector is used. bmrb.io Macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) or crown ether columns (e.g., CROWNPAK®) are effective for the direct enantioseparation of amino acids without derivatization. shimadzu.comchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, leading to different retention times. For instance, CROWNPAK® CR-I(+) columns typically elute the D-form before the L-form. shimadzu.com

Pre-column Derivatization with a Chiral Reagent: This indirect method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice for this purpose, offering robust separation of the resulting diastereomers. chromatographyonline.com

Reversed-Phase HPLC with Achiral Derivatization: For quantification in complex matrices where enantiomeric separation may not be the primary goal, or after separation has been confirmed, derivatization with an achiral reagent is common. This is done to enhance the hydrophobicity of the polar amino acid for better retention on reversed-phase columns and to introduce a chromophore or fluorophore for sensitive detection. nih.gov Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for primary amines, which reacts to form highly fluorescent isoindole derivatives, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which creates stable, UV-active derivatives. nih.govnih.govyoutube.com

The table below summarizes typical parameters for HPLC method development.

Interactive Data Table: HPLC Method Development Parameters for this compound

ParameterChiral Separation (Direct)Derivatization Method (Indirect/Quantification)
Column Chiral Stationary Phase (e.g., CROWNPAK® CR-I(+), CHIROBIOTIC T)Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Acidified aqueous buffer (e.g., Perchloric acid solution)Aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Formate) researchgate.net
Mobile Phase B Acetonitrile or Methanol (B129727)Acetonitrile or Methanol
Derivatization Reagent None (direct analysis)OPA, AQC, Marfey's Reagent, PITC chromatographyonline.comnih.govyoutube.com
Detection UV (e.g., 200-210 nm) or Mass Spectrometry (MS)Fluorescence (for OPA) or UV/DAD (for AQC, PITC) or MS
Key Advantage Separates enantiomers without extra reaction steps.High sensitivity and compatibility with standard equipment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics Studies

GC-MS is a powerful technique for identifying and quantifying a wide range of metabolites in biological samples. nih.gov However, due to the low volatility of amino acids, derivatization is a mandatory step to convert this compound into a thermally stable and volatile compound suitable for gas chromatography. researchgate.net

The typical workflow for a metabolomics study involving this compound includes:

Sample Extraction: Extraction of metabolites from the biological matrix (e.g., plasma, tissue homogenate).

Derivatization: A two-step derivatization is common. First, the keto group is protected by methoximation, followed by silylation of amine, hydroxyl, and carboxyl groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This creates trimethylsilyl (B98337) (TMS) derivatives.

GC Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the capillary column (e.g., a non-polar HP-5MS column). youtube.com

MS Detection and Analysis: As compounds elute from the column, they are ionized (typically by electron ionization - EI), fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for identification by comparing it to spectral libraries. nih.govnih.gov

GC-MS is particularly valuable in untargeted metabolomics, where it can help identify unexpected changes in metabolic pathways involving this compound.

Interactive Data Table: Typical GC-MS Parameters for Amino Acid Metabolomics

ParameterTypical Setting
Derivatization Two-step: Methoxyamination followed by Silylation (e.g., with MSTFA)
GC Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) youtube.com
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Program Temperature gradient, e.g., starting at 60°C, ramping to 300°C
Ionization Mode Electron Ionization (EI) at 70 eV youtube.comnih.gov
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Data Analysis Spectral library matching (e.g., NIST, HMDB) for identification

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure, assessing stereochemical purity, and providing an orthogonal method for quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a definitive tool for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

¹H NMR: A ¹H NMR spectrum would confirm the presence of the hexanoic acid backbone. The proton at the C2 position (α- to the carboxyl and hydroxyl groups) would appear as a characteristic multiplet, with its chemical shift influenced by the adjacent electron-withdrawing groups. Protons on the C6 carbon, adjacent to the amino group, would also have a distinct downfield shift.

¹³C NMR: The ¹³C spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carboxyl carbon (C1) would be the most downfield signal (typically >170 ppm), followed by the C2 carbon bearing the hydroxyl group (~70 ppm) and the C6 carbon attached to the nitrogen atom (~40 ppm). bmrb.io

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, verifying that the hydroxyl group is on C2 and the amino group is on C6. np-mrd.org

For stereochemical analysis, specialized NMR techniques can be used, such as employing chiral solvating agents or chiral derivatizing agents, which induce separate signals for the R and S enantiomers.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (in D₂O)

Atom Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)Notes
C1 (-COOH) -~178Carboxylic acid carbon.
C2 (-CHOH) ~4.0 (dd)~71Shift influenced by -OH and -COOH.
C3 (-CH₂-) ~1.7 (m)~33Aliphatic methylene (B1212753).
C4 (-CH₂-) ~1.4 (m)~24Aliphatic methylene.
C5 (-CH₂-) ~1.6 (m)~31Aliphatic methylene adjacent to C6.
C6 (-CH₂NH₂) ~2.9 (t)~40Shift influenced by -NH₂ group.
Note: These are predicted values based on structurally similar compounds like 6-Aminohexanoic acid and hydroxy acids. Actual values may vary based on solvent and pH. bmrb.iohmdb.cachemicalbook.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is essential for confirming the molecular weight and providing structural information through fragmentation patterns.

Molecular Ion Peak: In a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound will exhibit a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (147.17 g/mol ) plus a proton, i.e., ~148.1. nih.gov High-resolution MS can confirm the elemental formula (C₆H₁₄NO₃) with high accuracy.

Fragmentation Pattern: Tandem MS (MS/MS) experiments involve selecting the parent ion and subjecting it to fragmentation. For this compound, characteristic fragmentation patterns would include the neutral loss of water ([M+H - H₂O]⁺), ammonia (B1221849) ([M+H - NH₃]⁺), and the carboxyl group, often as a combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.govnih.gov These specific losses help to confirm the presence of the hydroxyl, amino, and carboxylic acid functional groups.

Quantification: For highly sensitive and specific quantification in complex samples, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. A specific parent ion-to-fragment ion transition is monitored, minimizing interferences from the sample matrix. nih.govresearchgate.net

Interactive Data Table: Expected MS Fragmentation Data for this compound

Ionm/z (approx.)Description
[M+H]⁺ 148.1Protonated parent molecule
[M+H - H₂O]⁺ 130.1Loss of water from the hydroxyl group
[M+H - NH₃]⁺ 131.1Loss of ammonia from the amino group
[M+H - H₂O - CO]⁺ 102.1Subsequent loss of carbon monoxide from the carboxyl group
Note: These fragmentation patterns are typical for amino acids under positive ion mode APCI or ESI. nih.govlibretexts.org

Circular Dichroism (CD) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. libretexts.org It is an excellent method for confirming the absolute stereochemistry of a chiral molecule in solution. hebmu.edu.cn

The carboxyl group (-COOH) in an α-hydroxy acid acts as a chromophore. The spatial arrangement of the groups around the chiral center (C2) dictates how this chromophore interacts with polarized light. For α-amino acids and α-hydroxy acids, the n→π* electronic transition of the carboxyl group, which occurs in the far-UV region (around 210-220 nm), is particularly sensitive to stereochemistry.

For this compound, the (S)-configuration at the C2 center is expected to produce a positive Cotton effect (a positive peak in the CD spectrum) in this region. researchgate.netroyalsocietypublishing.org Conversely, its enantiomer, (2R)-6-Amino-2-hydroxyhexanoic acid, would produce a mirror-image spectrum with a negative Cotton effect of equal magnitude. bhu.ac.inegyankosh.ac.in Therefore, observing a positive CD band around 210-220 nm provides strong, non-destructive evidence confirming the (2S) stereochemistry of the compound. researchgate.net

Enzymatic Assays for Monitoring Biosynthesis and Degradation

Enzymatic assays offer a highly specific and sensitive means to monitor the dynamic processes of biosynthesis and degradation of this compound. These assays typically measure the activity of the enzymes responsible for its formation or catabolism by tracking the consumption of substrates or the appearance of products over time.

The biosynthesis of this compound can be conceptualized through pathways involving key enzyme classes such as dehydrogenases and transaminases. A plausible biosynthetic route involves the reductive amination of a keto-acid precursor, 2-keto-6-hydroxyhexanoic acid. In a well-documented analogous biotransformation, L-6-hydroxynorleucine is synthesized from 2-keto-6-hydroxyhexanoic acid through the action of glutamate (B1630785) dehydrogenase. ebi.ac.uk Similarly, the biosynthesis of 6-aminohexanoic acid (6AHA) has been demonstrated using enzyme cascades that include alcohol dehydrogenases and ω-transaminases. nih.gov

Monitoring the biosynthesis of this compound in a research context, such as in engineered microbial systems, would therefore involve assays for these types of enzymes. For instance, the activity of a specific L-amino acid dehydrogenase could be monitored spectrophotometrically by following the change in absorbance of a cofactor like NADH or NADPH.

Conversely, the enzymatic degradation of this compound could be monitored by assays targeting enzymes such as amino acid oxidases or dehydrogenases that would catalyze the initial steps of its breakdown. For example, an L-amino acid oxidase assay could measure the production of hydrogen peroxide, a common byproduct of this enzymatic reaction.

The development of specific enzymatic assays for this compound would depend on the identification and characterization of the precise enzymes involved in its metabolism within the specific biological system under investigation.

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound from complex matrices such as physiological fluids, cell culture media, or protein hydrolysates presents significant analytical challenges due to the presence of numerous interfering substances. sickkids.ca Effective sample preparation is therefore a critical step to isolate the analyte of interest and remove contaminants that could otherwise compromise the accuracy and sensitivity of subsequent analyses.

Sample Preparation

A multi-step approach is often necessary for sample clean-up. Common contaminants that must be removed include salts, non-volatile buffers (especially those containing primary and secondary amines like TRIS), lipids, and larger macromolecules like proteins. sickkids.cabiosyn.com Techniques such as solid-phase extraction (SPE), liquid-liquid extraction, and protein precipitation are frequently employed. For samples with high lipid content, a defatting step is crucial. sickkids.ca In the case of proteinaceous samples, acid hydrolysis is a standard procedure to liberate individual amino acids, although this can lead to the degradation of sensitive amino acids. sigmaaldrich.combiosyn.com

Interfering Substance Potential Impact on Analysis Common Removal Strategy
ProteinsColumn fouling, ion suppression in MSProtein precipitation (e.g., with acetonitrile), ultrafiltration
SaltsIon suppression in MS, chromatographic interferenceDialysis, solid-phase extraction
Lipids and OilsAffect hydrolysis, detrimental to columnsLiquid-liquid extraction (e.g., with heptane:chloroform), defatting
Non-volatile Buffers (e.g., TRIS)Compete for derivatization reagents, extra peaksBuffer exchange, dialysis, use of volatile buffers

Derivatization Strategies

Due to its polar nature, this compound requires derivatization to increase its volatility for gas chromatography (GC) analysis or to introduce a chromophore or fluorophore for sensitive detection by high-performance liquid chromatography (HPLC). sigmaaldrich.com The presence of three functional groups—a primary amine, a hydroxyl group, and a carboxylic acid—offers multiple sites for derivatization.

For HPLC analysis , a variety of pre-column derivatization reagents are commonly used for amino acids. These include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield highly fluorescent derivatives. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A versatile reagent that reacts with primary and secondary amines to produce stable, fluorescent derivatives that can also be detected by UV. researchgate.net

Diethyl Ethoxymethylenemalonate: Reacts with amino acids to form derivatives detectable by UV spectrophotometry. nih.gov

For GC-MS analysis , derivatization is essential to make the amino acid volatile and thermally stable. nih.gov Common approaches include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens on the amino, hydroxyl, and carboxyl groups to form more volatile and less polar tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) derivatives, respectively. sigmaaldrich.comthermofisher.com

Two-Step Derivatization: This often involves an initial esterification of the carboxylic acid group (e.g., with acidified methanol or isopropanol) followed by acylation of the amino and hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or acetic anhydride. nih.govucdavis.edu

Derivatization Reagent Target Functional Group(s) Analytical Technique Key Features
o-Phthalaldehyde (OPA)Primary aminesHPLC-FluorescenceFast reaction, but derivatives can be unstable.
9-Fluorenylmethylchloroformate (FMOC-Cl)Primary and secondary aminesHPLC-FluorescenceForms stable derivatives, excess reagent must be removed.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)Primary and secondary aminesHPLC-Fluorescence/UVProduces very stable derivatives, suitable for various samples. researchgate.net
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)-NH2, -OH, -COOHGC-MSForms stable TBDMS derivatives, less moisture sensitive than TMS reagents. sigmaaldrich.com
Acidified Alcohols + Anhydrides (e.g., PFPA)-COOH, then -NH2 and -OHGC-MSTwo-step process, allows for comprehensive derivatization of all active sites. nih.gov

The choice of derivatization strategy depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Method validation, including assessment of linearity, precision, and accuracy, is crucial for reliable quantification of this compound in research samples. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthesis Routes

The precise three-dimensional arrangement of atoms in (2S)-6-Amino-2-hydroxyhexanoic acid is crucial for its function. Therefore, the development of novel stereoselective synthesis methods is a primary research objective. Current strategies often involve multi-step processes that can be inefficient. Future research will likely focus on creating more direct and atom-economical routes.

Key areas of exploration include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the molecule's formation is a promising approach. This includes the development of new metal-based and organocatalytic systems that can achieve high enantioselectivity. researchgate.net

Photoredox Catalysis: This emerging field in organic synthesis utilizes light to drive chemical reactions, offering new pathways for the asymmetric synthesis of unnatural α-amino acids. rsc.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Research into novel enzymes and the engineering of existing ones could lead to highly efficient and stereospecific production methods. researchgate.net

A notable example is the stereocontrolled synthesis of a related complex molecule, fully protected (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid, which was achieved using a glutamate (B1630785) derivative as the starting material. nih.gov The key steps in this synthesis involved Evans asymmetric alkylation, Sharpless asymmetric epoxidation, and a Grignard reaction, highlighting the power of stereoselective techniques. nih.gov Similarly, the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids has been achieved through stereocontrolled construction starting from a common aldehyde. elsevierpure.com

Engineering of Advanced Biocatalytic Systems for Sustainable Production

The demand for environmentally friendly and sustainable manufacturing processes is driving research into biocatalysis. For this compound, this involves designing and optimizing whole-cell or cell-free enzymatic systems for its production.

Future research in this area will likely concentrate on:

Metabolic Engineering: Modifying the metabolic pathways of microorganisms to enhance the production of the target compound. This can involve overexpressing key enzymes, deleting competing pathways, and optimizing cofactor regeneration. A study on Cupriavidus necator highlights strategies like optimizing carbon flux and cofactor balancing to enhance the production of biopolymers, which could be adapted for this amino acid. mdpi.com

Enzyme Evolution and Engineering: Using techniques like directed evolution and rational design to create enzymes with improved activity, stability, and selectivity for the synthesis of this compound.

One-Pot Cascade Reactions: Developing multi-enzyme cascade reactions where the product of one enzymatic step serves as the substrate for the next, streamlining the production process. For instance, a one-pot synthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been demonstrated using mixed-species cultures, showcasing the potential of cascade biocatalysis. nih.gov

Unraveling Undiscovered Metabolic Pathways and Biological Functions

While some biological roles of this compound and its derivatives are known, a comprehensive understanding of its metabolic pathways and functions remains elusive. Future research will aim to elucidate its natural occurrence, biosynthesis, and physiological significance.

Key research questions include:

What are the natural sources of this compound?

Which enzymatic pathways are responsible for its synthesis and degradation in organisms?

Does it play a role in signaling pathways, or does it act as a precursor for other important biomolecules?

Research into the metabolism of related compounds, such as 6-hydroxyhexanoic acid, has revealed its role as an intermediate in the degradation of other molecules and its potential for conversion into other useful compounds. hmdb.ca Understanding these pathways could provide insights into the functions of this compound.

Application as a Chiral Building Block in Complex Chemical Synthesis

The unique structure of this compound, with its multiple functional groups and defined stereochemistry, makes it a valuable chiral building block for the synthesis of more complex and high-value molecules.

Future applications in this area may include:

Peptidomimetics: Incorporating this compound into peptide structures to create peptidomimetics with enhanced stability and biological activity. whiterose.ac.uk

Natural Product Synthesis: Using it as a starting material or key intermediate in the total synthesis of complex natural products.

Pharmaceuticals: Serving as a scaffold for the development of new drug candidates with specific therapeutic properties. A simple synthesis of various 6-amino-2-substituted hexanoic acids has been developed from lysine (B10760008) via the triflate of 6-amino-2-hydroxy hexanoic acid, demonstrating its utility in creating lysine analogues. researchgate.net

Integration of Computational Chemistry and Machine Learning in Research on this compound

Computational tools are becoming increasingly powerful in chemical research. The integration of computational chemistry and machine learning can accelerate the discovery and development of new applications for this compound.

Potential applications of these technologies include:

Predicting Properties: Using computational models to predict the physical, chemical, and biological properties of this compound and its derivatives.

Enzyme Design: Employing computational methods to guide the engineering of enzymes for improved catalytic efficiency and selectivity.

Reaction Optimization: Utilizing machine learning algorithms to analyze experimental data and optimize reaction conditions for the synthesis of the compound. A machine learning strategy based on color-spectral images has been presented for the analysis of mixed amino acids, showcasing the potential of these techniques in amino acid research. researchgate.net

Virtual Screening: Screening large compound libraries in silico to identify potential new applications for this compound-based molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-6-amino-2-hydroxyhexanoic acid, and how can its enantiomeric purity be ensured?

  • Methodological Answer : A common synthesis involves starting with N-Boc-protected (S)-6-amino-2-hydroxyhexanoic acid. The carboxylic acid group is protected as a tert-butyl ester, followed by conversion of the hydroxyl group to an imidazole carbamate intermediate. Chiral purity is maintained using enantiomerically pure starting materials and monitored via chiral HPLC or polarimetry. Post-synthesis, deprotection under acidic conditions yields the final compound .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with characteristic signals for the hydroxyl (δ ~4.5–5.5 ppm) and amino groups (δ ~1.5–2.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity. Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess (>98% required for pharmaceutical applications).
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 162.1) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or elevated temperatures, as the hydroxyl and amino groups are prone to oxidation. Stability studies recommend reconstitution in anhydrous DMSO or ethanol for short-term use .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for targeted drug delivery?

  • Methodological Answer :

  • Functionalization Strategies : Introduce bioorthogonal handles (e.g., azide or alkyne groups) at the hydroxyl or amino positions for click chemistry-based conjugation.
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to selectively modify reactive sites.
  • Case Study : In positron emission tomography (PET) ligand development, 4-fluorobenzoyl derivatives of the compound were synthesized via N-succinimidyl ester coupling, achieving high affinity for prostate-specific membrane antigen (PSMA) .

Q. What experimental approaches resolve discrepancies in reported stability data for this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Perform stress testing at pH 1–12 and 40–60°C to identify degradation pathways (e.g., hydrolysis of the hydroxyl group).
  • Kinetic Analysis : Use LC-MS to quantify degradation products (e.g., 6-oxohexanoic acid) and calculate rate constants.
  • Buffering Systems : Phosphate or Tris buffers (pH 7.4) stabilize the compound in in vitro assays, reducing spontaneous cyclization .

Q. How can the stereochemical integrity of this compound be validated in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Chiral Derivatization : React with Marfey’s reagent (FDAA) or o-phthalaldehyde (OPA) to form diastereomers separable via reverse-phase HPLC.
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) to confirm absolute configuration.
  • Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards to detect racemization .

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

  • Methodological Answer :

  • Enzyme Substrate Mimicry : The compound’s hydroxyl and amino groups mimic transition states in serine hydrolases (e.g., proteases), enabling competitive inhibition.
  • Prodrug Activation : Ester or carbamate prodrug derivatives are cleaved by esterases in vivo, releasing the active compound. For example, tert-butyl ester derivatives improve oral bioavailability .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the cytotoxicity of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Perform MTT assays across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) to identify IC50_{50} variability.
  • Impurity Profiling : Use LC-MS to rule out cytotoxic contaminants (e.g., unreacted acrylamide intermediates in derivatives).
  • Mechanistic Studies : Compare apoptosis markers (e.g., caspase-3 activation) between derivatives to isolate structure-toxicity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.